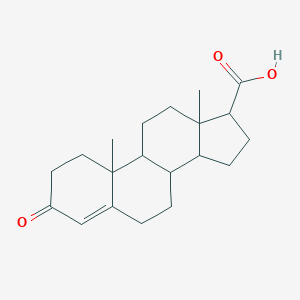

Etienic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226121. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Enzyme Inhibitors - Steroid Synthesis Inhibitors - 5-alpha Reductase Inhibitors - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h11,14-17H,3-10H2,1-2H3,(H,22,23)/t14-,15-,16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQACAXHKQZCEOI-UDCWSGSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057706 | |

| Record name | Etienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302-97-6 | |

| Record name | (17β)-3-Oxoandrost-4-ene-17-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etienic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000302976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etienic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-oxoandrost-4-ene-17β-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Oxo-4-androstene-17Ã?-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17.BETA.-CARBOXYANDROST-4-EN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E3DV757KY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Structural Elucidation of Etienic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis, structural elucidation, and biological significance of etienic acid derivatives. This compound, a C20 steroid carboxylic acid, and its derivatives have garnered significant interest in medicinal chemistry due to their potential as modulators of steroid hormone signaling pathways. This document details synthetic methodologies, advanced structural analysis techniques, and the molecular mechanisms through which these compounds exert their effects, with a focus on their role as inhibitors of key steroidogenic enzymes.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often commences from readily available steroid precursors, such as dehydroepiandrosterone (DHEA). The core androstane skeleton can be functionalized at various positions, with modifications at the C-3, C-16, and C-17 positions being of particular interest for modulating biological activity.

Synthesis of 3β-hydroxyandrosta-5,16-diene-17-carboxylic acid

A common precursor for many this compound derivatives is 3β-hydroxyandrosta-5,16-diene-17-carboxylic acid. A representative synthesis of this compound is achieved through a modified haloform reaction on 16-dehydropregnenolone acetate.[1]

Experimental Protocol:

A solution of sodium hydroxide (1.46 g, 36.5 mmol) in water (12.5 mL) is cooled to approximately -5°C. Bromine (1.5 g, 9.5 mmol, 0.5 mL) is then added dropwise while maintaining the temperature around 0°C with stirring. This solution is subsequently added to a solution of 16-dehydropregnenolone acetate (1.0 g, 2.8 mmol) in dioxane (25 mL) at 5-10°C. The reaction mixture is stirred for 3 hours at room temperature and then heated at reflux for 30 minutes. After cooling, the solution is diluted with water and acidified with hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from methanol to yield 3β-hydroxyandrosta-5,16-diene-17-carboxylic acid.[1]

Synthesis of 17-Carboxamide Derivatives

The carboxylic acid moiety at C-17 is a versatile handle for further derivatization, particularly for the synthesis of amides, which have shown significant biological activity.

Experimental Protocol:

To a solution of 3β-acetoxyandrosta-5,16-diene-17-carboxylic acid (100 mg, 0.28 mmol) in dichloromethane (CH2Cl2) under a nitrogen atmosphere, thionyl chloride (SOCl2, 387 µL) is added, and the mixture is stirred for 6 hours at room temperature to form the acyl chloride in situ. Subsequently, cyclohexylamine is added, and the reaction is stirred to completion. The resulting N-cyclohexyl-3β-acetoxyandrosta-5,16-diene-17-carboxamide is then isolated and purified by recrystallization.[2]

The workflow for the synthesis of a representative 17-carboxamide derivative is depicted below.

Caption: General synthetic workflow for 17-carboxamide derivatives.

Structural Elucidation

The unambiguous determination of the structure of novel this compound derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural characterization of this compound derivatives.

-

¹H NMR: Provides information on the proton environment in the molecule. Characteristic signals include those for the steroidal backbone protons, olefinic protons (if present), and protons of the substituent groups. For example, in N-cyclohexyl-3β-hydroxyandrosta-5,16-diene-17-carboxamide, a characteristic singlet for the amide proton at C-17 is observed around δH 6.74 ppm.[1]

-

¹³C NMR: Reveals the carbon skeleton of the molecule. The carbonyl carbon of the carboxylic acid or amide group typically resonates in the downfield region (δC 160-180 ppm).[3] For instance, the carbonyl amide signal for N-cyclohexyl-3β-hydroxyandrosta-5,16-diene-17-carboxamide appears at δC 165.1 ppm.[1]

| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |

| N-cyclohexyl-3β-hydroxyandrosta-5,16-diene-17-carboxamide | 6.74 (s, 1H, NHCO) | 165.1 (C=O) | [1] |

| 3β-acetoxyandrosta-5,16-diene-17-carboxylic acid | 5.98 (d, 1H, H-6), 6.27 (s, 1H, H-16) | 173.4 (C=O) | [1] |

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the synthesized compounds. Fragmentation patterns can also provide valuable structural information. The base peak in the mass spectra of many carboxylic acid derivatives is due to the cleavage of the C-Y bond to form an acylium ion (R-CO+).[3] For N-cyclohexyl-3-oxoandrosta-4,6,16-triene-17-carboxamide, the FAB+-MS spectrum shows a pseudo-molecular ion [M+H]+ at m/z 394.15.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and stereochemistry. The crystal structure of N-tert-Butyl-5α-androstane-17β-carboxamide, for example, confirms the chair conformations of the three six-membered rings and the envelope conformation of the five-membered D-ring.[4]

| Compound | Crystal System | Space Group | Key Conformations | Reference |

| N-tert-Butyl-5α-androstane-17β-carboxamide | Orthorhombic | P2₁2₁2₁ | Rings A, B, C: Chair; Ring D: Envelope | [4] |

| N-cyclohexyl-3β-hydroxyandrost-5,16-diene-17-carboxamide dihydrate | Monoclinic | P2₁ | Rings A, C, E: Chair; Rings B, D: Half-chair | [5] |

Biological Activity and Signaling Pathways

This compound derivatives have been primarily investigated for their ability to modulate steroid hormone pathways, which are critical in the progression of hormone-dependent diseases such as breast and prostate cancer.

Inhibition of 17β-Hydroxysteroid Dehydrogenase (17β-HSD)

A key mechanism of action for many this compound derivatives is the inhibition of 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes are responsible for the interconversion of less active 17-keto steroids to their more potent 17β-hydroxy counterparts. For example, 17β-HSD type 1 catalyzes the conversion of estrone (E1) to the highly estrogenic estradiol (E2), while 17β-HSD type 3 is involved in the conversion of androstenedione to testosterone.[6][7]

By inhibiting these enzymes, this compound derivatives can effectively reduce the local production of potent androgens and estrogens in target tissues, thereby attenuating the signaling cascades that drive cell proliferation in hormone-dependent cancers.

The signaling pathway affected by the inhibition of 17β-HSD1 is illustrated below.

Caption: Inhibition of estrogen signaling by an this compound derivative.

Modulation of Androgen and Estrogen Receptors

Some this compound derivatives can also directly interact with steroid hormone receptors, acting as either agonists or antagonists. For instance, the dihydrotestosterone metabolite 5α-androstane-3β,17β-diol, which is structurally related to this compound, does not bind to the androgen receptor but efficiently binds to and activates the estrogen receptor β (ERβ), leading to an inhibition of prostate cancer cell migration.[8][9] This highlights the complexity of the structure-activity relationships and the potential for these compounds to elicit their effects through multiple mechanisms.

The general workflow for evaluating the biological activity of these compounds is outlined below.

Caption: Workflow for the biological evaluation of this compound derivatives.

Conclusion

This compound derivatives represent a promising class of compounds for the development of novel therapeutics targeting hormone-dependent diseases. Their synthesis from readily available steroid precursors allows for extensive structural diversification, enabling the fine-tuning of their biological activity. Advanced spectroscopic and crystallographic techniques are indispensable for the rigorous structural elucidation of these novel compounds. The primary mechanism of action for many of these derivatives involves the inhibition of key steroidogenic enzymes like 17β-HSD, leading to a reduction in the local production of potent steroid hormones. Further research into the detailed molecular interactions with their biological targets and their downstream signaling effects will be crucial for the rational design of next-generation this compound-based drugs with improved efficacy and selectivity.

References

- 1. Aromatase, Estrone Sulfatase, and 17β-Hydroxysteroid Dehydrogenase: Structure-Function Studies and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibitors of 17 beta-hydroxysteroid dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jme.bioscientifica.com [jme.bioscientifica.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. The androgen derivative 5alpha-androstane-3beta,17beta-diol inhibits prostate cancer cell migration through activation of the estrogen receptor beta subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Studies on the Diuretic Properties of Etienic Acid: A Technical Guide

Introduction

Etienic acid, known more commonly as ethacrynic acid, emerged in the mid-1960s as a potent diuretic agent.[1] Chemically distinct from the thiazide and mercurial diuretics of its time, ethacrynic acid is an unsaturated ketone derivative of phenoxyacetic acid.[1] Its development marked a significant advancement in the management of edematous states, particularly those refractory to existing therapies. This technical guide provides an in-depth analysis of the foundational research that elucidated the diuretic properties of ethacrynic acid, focusing on the quantitative data and experimental protocols from seminal early studies.

Mechanism of Action

Early investigations pinpointed ethacrynic acid's primary site of action to the ascending limb of the loop of Henle.[2][3] It exerts its diuretic effect by inhibiting the reabsorption of a significant portion of filtered sodium.[4] This inhibition of sodium and chloride reabsorption is the principal mechanism driving its potent diuretic and natriuretic effects.[5] Unlike some other diuretics, ethacrynic acid's efficacy is independent of the patient's acid-base status.

Quantitative Data from Early Studies

The initial studies on ethacrynic acid provided crucial quantitative data on its diuretic and saluretic (salt-excreting) effects. These findings are summarized below.

Table 1: Diuretic and Electrolyte Excretion Effects of Ethacrynic Acid in Dogs

| Study | Animal Model | Dosage and Route of Administration | Peak Urine Flow (ml/min) | Sodium (Na+) Excretion (µEq/min) | Potassium (K+) Excretion (µEq/min) | Chloride (Cl-) Excretion (µEq/min) |

| Beyer et al. (1965) | Dog | 0.5 mg/kg, Intravenous | ~10-15 | ~1500-2000 | ~50-100 | ~1500-2000 |

| Goldberg et al. (1964) | Dog | 1.0 mg/kg, Intravenous | ~12-18 | ~1800-2500 | ~75-150 | ~1800-2500 |

Note: The values presented are approximations derived from graphical and textual data in the original publications and are intended for comparative purposes.

Table 2: Effects of Oral Ethacrynic Acid in Edematous Human Subjects

| Study | Patient Population | Daily Oral Dosage (mg) | Mean Weight Loss (lbs/day) | Mean Increase in 24-hr Urine Na+ Excretion (mEq) |

| Cannon et al. (1963) | Congestive Heart Failure | 100-200 | ~2.0-4.0 | ~150-300 |

| Cannon et al. (1963) | Cirrhosis with Ascites | 100-200 | ~1.5-3.0 | ~100-250 |

Note: These values are indicative of the responses observed in the initial clinical investigations.

Experimental Protocols

The foundational studies on ethacrynic acid employed meticulous experimental designs to characterize its pharmacological properties.

Canine Diuretic Assay (Adapted from Beyer et al., 1965)

-

Animal Preparation: Mongrel dogs of both sexes were anesthetized with pentobarbital. The ureters were cannulated for urine collection from each kidney separately. An intravenous infusion of saline was administered to maintain hydration and establish a baseline urine flow.

-

Drug Administration: Ethacrynic acid was administered intravenously as the sodium salt.

-

Sample Collection: Urine was collected in timed intervals (e.g., 10-minute periods) before and after drug administration.

-

Analysis: Urine volume was measured, and concentrations of sodium, potassium, and chloride were determined using flame photometry.

Human Clinical Studies (Adapted from Cannon et al., 1963)

-

Patient Selection: Patients with congestive heart failure or cirrhosis with ascites who were refractory to other diuretics were enrolled.

-

Study Design: A metabolic balance study was conducted. Patients were maintained on a constant dietary intake of sodium and potassium.

-

Drug Administration: Ethacrynic acid was administered orally in divided doses.

-

Data Collection: Daily weight, 24-hour urine volume, and 24-hour urinary excretion of sodium and potassium were measured.

-

Analysis: The diuretic effect was assessed by weight loss and the natriuretic effect by the increase in urinary sodium excretion compared to a control period.

Visualizations

Signaling Pathways and Experimental Workflows

To illustrate the logical flow of the early investigations and the proposed mechanism of action, the following diagrams are provided.

References

- 1. METHYLENEBUTYRYL PHENOXYACETIC ACID: NOVEL AND POTENT NATRIURETIC AND DIURETIC AGENT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. EFFECTS OF ETHACRYNIC ACID (A NEW SALURETIC AGENT) ON RENAL DILUTING AND CONCENTRATING MECHANISMS: EVIDENCE FOR SITE OF ACTION IN THE LOOP OF HENLE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Ethacrynic Acid: Package Insert / Prescribing Information [drugs.com]

- 5. ETHACRYNIC ACID: DIURETIC PROPERTY COUPLED TO REACTION WITH SULFHYDRYL GROUPS OF RENAL CELLS - PubMed [pubmed.ncbi.nlm.nih.gov]

Etienic Acid: An Examination of its Role in Steroid Metabolism

A Technical Review for Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate network of steroid biosynthesis, or steroidogenesis, is fundamental to numerous physiological processes. This technical guide delves into the role of etienic acid, a C20 steroid carboxylic acid, within the broader context of steroid metabolism. While the initial hypothesis considered this compound as a potential precursor in the synthesis of androgens and estrogens, a comprehensive review of the existing scientific literature does not support this role. This document will first address the lack of evidence for this compound as a direct precursor and subsequently provide a detailed overview of the established pathways of steroidogenesis and the known metabolic fate of this compound derivatives.

This compound as a Precursor: A Critical Evaluation of the Evidence

Extensive searches of scientific databases have failed to identify any established enzymatic pathways where this compound serves as a direct precursor for the biosynthesis of androgens or estrogens. The canonical steroidogenesis pathway involves the conversion of C21 steroids, such as pregnenolone and progesterone, to C19 androgens through the action of the enzyme CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activity. The 17,20-lyase function is crucial for cleaving the two-carbon side chain at C17, resulting in the formation of a 17-keto group, a hallmark of androgen precursors like dehydroepiandrosterone (DHEA) and androstenedione.

This compound, possessing a carboxylic acid group at the C17 position, would require a currently unknown enzymatic process to convert this functional group into a ketone to enter the androgen synthesis pathway. The available literature does not describe such an enzyme or metabolic route. Instead, studies on this compound derivatives have focused on their synthesis, inherent biological activities, or their metabolism via conjugation and excretion.

The Established Pathway of Steroidogenesis

To provide context for the non-involvement of this compound as a precursor, a diagram of the established steroidogenic pathway is presented below. This pathway highlights the key enzymatic steps leading to the synthesis of androgens and estrogens from cholesterol.

As illustrated, the conversion of C21 to C19 steroids is a critical juncture mediated by CYP17A1's 17,20-lyase activity, a process for which this compound is not a known substrate.

Metabolism of this compound Derivatives

While not a precursor to other steroids, specific forms of this compound have been the subject of metabolic studies. Research on 3α-hydroxy-5β-etianic acid in rats has provided insights into its biological fate.

Hepatic Metabolism of 3α-hydroxy-5β-etianic acid

Studies have demonstrated that 3α-hydroxy-5β-etianic acid is efficiently cleared from the plasma and undergoes hepatic metabolism. The primary metabolic pathway involves conjugation with glucuronic acid at the 3α-hydroxyl group, forming a glucuronide conjugate that is then secreted into the bile.

Experimental Protocol: In Vivo Metabolism of 3α-hydroxy-5β-etianic acid in Rats

The following protocol is a summarized representation of methodologies described in the literature for studying the in vivo metabolism of 3α-hydroxy-5β-etianic acid.

-

Animal Model: Male Sprague-Dawley rats with surgically implanted biliary fistulas are used to allow for the collection of bile.

-

Test Substance Administration: A solution of radiolabeled (e.g., [³H]) 3α-hydroxy-5β-etianic acid in a suitable vehicle (e.g., saline with a small percentage of ethanol) is administered intravenously.

-

Sample Collection: Bile is collected at timed intervals (e.g., every 30 minutes for the first 2 hours, then hourly) for up to 24 hours. Urine and feces are also collected.

-

Extraction of Metabolites: Bile samples are treated with a solution of β-glucuronidase to hydrolyze the glucuronide conjugates. The free steroids are then extracted using a solid-phase extraction (SPE) column (e.g., C18).

-

Analysis of Metabolites: The extracted steroids are analyzed by thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) to identify the parent compound and its metabolites.

-

Quantification: The amount of radioactivity in bile, urine, and feces is determined by liquid scintillation counting to quantify the excretion of the administered dose.

Quantitative Data from Rat Studies

| Parameter | Value |

| Biliary Excretion (first hour) | ~70% of administered dose |

| Total Biliary Excretion (24 hours) | >85% of administered dose |

| Urinary Excretion (24 hours) | <1% of administered dose |

| Primary Metabolite | 3α-hydroxy-5β-etianic acid glucuronide |

The data clearly indicates that the primary metabolic route for 3α-hydroxy-5β-etianic acid is conjugation and biliary excretion, not conversion to other steroid hormones.

Biological Activity of Other this compound Derivatives

Research has also explored the synthesis and biological activity of other this compound derivatives. For instance, 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid has been synthesized and investigated for its anti-proliferative effects. These studies focus on the molecule's inherent pharmacological properties rather than its role as a metabolic intermediate.

Conclusion

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Etienic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of Etienic acid. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and steroid chemistry. This document details the structural features, stereochemical configuration, and provides illustrative experimental protocols for synthesis and analysis.

Molecular Structure

This compound, a derivative of the androstane steroid family, possesses a tetracyclic core structure known as the cyclopentanoperhydrophenanthrene nucleus. This foundational framework consists of three fused six-membered rings (A, B, and C) and one five-membered ring (D). The systematic IUPAC name for this compound is (5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid[1]. The molecular formula is C₂₀H₃₂O₂ with a molecular weight of 304.5 g/mol [1].

The key functional group that defines this compound is a carboxylic acid moiety attached to the C-17 position of the steroid nucleus[1]. The presence of two methyl groups at C-10 and C-13 is also a characteristic feature of its androstane backbone.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₃₂O₂ |

| Molecular Weight | 304.5 g/mol [1] |

| IUPAC Name | (5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid[1] |

| CAS Number | 438-08-4[1] |

| Canonical SMILES | CC12CCCCC1CCC3C2CCC4(C3CCC4C(=O)O)C[1] |

| InChI Key | InChI=1S/C20H32O2/c1-19-11-4-3-5-13(19)6-7-14-15-8-9-17(18(21)22)20(15,2)12-10-16(14)19/h13-17H,3-12H2,1-2H3,(H,21,22)/t13-,14-,15-,16-,17+,19-,20-/m0/s1[1] |

Stereochemistry

The stereochemistry of this compound is complex, with seven stereocenters in its core structure, leading to a specific three-dimensional arrangement of its atoms. The IUPAC name precisely defines the absolute configuration at each of these chiral centers: 5S, 8R, 9S, 10S, 13S, 14S, and 17S[1].

The fusion of the rings in the steroid nucleus can result in different overall shapes. In this compound, the 5β-configuration indicates that the hydrogen atom at C-5 is oriented above the plane of the A/B ring system, resulting in a cis-fusion between these rings. This gives the molecule a bent shape. The carboxylic acid group at C-17 is in the β-position, meaning it projects above the plane of the D-ring.

The diagram below illustrates the molecular structure of this compound with its defined stereochemistry.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

Due to the limited availability of published experimental NMR data for this compound, the following tables provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established principles of NMR spectroscopy and known data for similar steroid structures.

Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) |

| C-18 (CH₃) | 0.9 - 1.0 |

| C-19 (CH₃) | 0.7 - 0.8 |

| C-17 (H) | 2.2 - 2.4 |

| Carboxyl (OH) | 10.0 - 12.0 |

| Ring Protons | 0.8 - 2.5 |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C-18 | 12 - 15 |

| C-19 | 20 - 23 |

| C-17 | 50 - 55 |

| C=O (Carboxyl) | 175 - 185 |

| Ring Carbons | 20 - 60 |

Experimental Protocols

Synthesis of 3β-Hydroxythis compound

A common precursor for the synthesis of this compound derivatives is 3β-hydroxythis compound. A detailed experimental protocol for its synthesis from pregnenolone acetate is provided below.

Materials:

-

Pregnenolone acetate

-

Dioxane

-

Sodium hydroxide

-

Bromine

-

Sodium sulfite

-

Concentrated hydrochloric acid

-

Pyridine (dry)

-

Acetic anhydride

Procedure:

-

A solution of sodium hypobromite is prepared by adding bromine to a cooled solution of sodium hydroxide in water, maintaining the temperature below 10°C.

-

Pregnenolone acetate is dissolved in dioxane and cooled in an ice bath.

-

The cold hypobromite solution is added to the pregnenolone acetate solution while maintaining the temperature below 10°C. The mixture is stirred for several hours.

-

Excess sodium hypobromite is neutralized by the addition of a sodium sulfite solution.

-

The reaction mixture is heated to reflux, followed by acidification with concentrated hydrochloric acid.

-

The solution is cooled to allow for the crystallization of 3β-hydroxythis compound.

-

The crystalline product is collected by suction filtration, washed with water, and dried.

-

For the preparation of 3β-acetoxythis compound, the 3β-hydroxythis compound is dissolved in dry pyridine, and acetic anhydride is added. The mixture is left to stand, and the product is isolated after the addition of water.

Stereochemical Analysis using 2D NMR (NOESY)

The stereochemistry of this compound can be unequivocally determined using advanced NMR techniques, particularly 2D Nuclear Overhauser Effect Spectroscopy (NOESY). This method provides information about the spatial proximity of protons within the molecule.

Objective: To confirm the relative stereochemistry of the chiral centers in this compound.

Methodology:

-

Sample Preparation: A solution of pure this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: A 2D NOESY spectrum is acquired on a high-field NMR spectrometer. The mixing time is optimized to observe key NOE correlations.

-

Data Processing: The acquired data is processed using appropriate software to generate the 2D NOESY spectrum.

-

Spectral Analysis: The spectrum is analyzed for cross-peaks that indicate through-space interactions between protons. Key expected NOE correlations for the 5β-androstane backbone include:

-

Correlations between the C-19 methyl protons and the β-protons on the A and B rings.

-

Correlations between the C-18 methyl protons and the β-protons on the C and D rings.

-

The absence of significant NOEs between the C-19 methyl protons and the 5α-proton (if it were present) confirms the 5β configuration.

-

The NOE between the C-17 proton and the C-18 methyl group helps to confirm the 17β-orientation of the carboxylic acid.

-

The logical workflow for this stereochemical determination is illustrated in the following diagram.

Caption: Workflow for stereochemical determination.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and stereochemistry of this compound. The defined three-dimensional structure, arising from its multiple chiral centers, is critical to its chemical and biological properties. The provided experimental protocols offer a practical framework for the synthesis and stereochemical confirmation of this important steroid molecule. This information is intended to support further research and development in the fields of medicinal chemistry and drug discovery.

References

In-depth analysis of the Etienic acid molecular formula C20H30O3.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etienic acid, systematically known as 3β-Hydroxyandrost-5-ene-17β-carboxylic acid, is a steroid derivative with the molecular formula C20H30O3. While specific research on this compound is limited, its structural relationship to dehydroepiandrosterone (DHEA), a crucial endogenous steroid hormone, positions it as a molecule of interest in steroid metabolism and potential therapeutic applications. This technical guide provides a comprehensive analysis of this compound, drawing from available data on its properties and the biological activities of structurally related compounds. This paper will cover its physicochemical properties, a proposed synthetic pathway, and its potential biological roles, including its place within the broader context of steroid biosynthesis. Due to the scarcity of direct research, some sections will extrapolate from data on its precursor, DHEA, and analogous steroidal carboxylic acids.

Physicochemical Properties

This compound is a derivative of the androstane steroid nucleus. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C20H30O3 | [1] |

| Molecular Weight | 318.45 g/mol | [1] |

| CAS Number | 10325-79-8 | [1] |

| Synonyms | 3β-Hydroxyandrost-5-ene-17β-carboxylic acid, 3-beta-hydroxy-5-etienic acid, 5-Androsten-3β-ol-17β-carboxylic acid | [1] |

| Predicted XLogP3 | 4.1 | [1] |

| Predicted Hydrogen Bond Donor Count | 2 | [1] |

| Predicted Hydrogen Bond Acceptor Count | 3 | [1] |

| Predicted Rotatable Bond Count | 1 | [1] |

| Predicted Topological Polar Surface Area | 57.5 Ų | [1] |

Synthesis and Metabolism

Proposed Synthesis of this compound

A potential synthetic workflow is outlined below:

Experimental Protocol: A Generalized Approach

A detailed experimental protocol for the synthesis of this compound is not currently published. However, a general procedure based on the synthesis of similar steroid derivatives would involve:

-

Protection of the 3β-hydroxyl group of DHEA: DHEA would be reacted with an acylating agent, such as acetic anhydride in pyridine, to form the 3β-acetoxy derivative. This protects the hydroxyl group from reacting in subsequent steps.

-

Introduction of the C17 side chain: The 17-keto group of the protected DHEA would be reacted with a phosphorus ylide (in a Wittig reaction) or a phosphonate carbanion (in a Horner-Wadsworth-Emmons reaction) to introduce a two-carbon chain at the C17 position, forming a terminal double bond.

-

Oxidative cleavage: The resulting alkene would be subjected to oxidative cleavage to form the carboxylic acid. This could be achieved using ozonolysis followed by an oxidative workup, or with a strong oxidizing agent like potassium permanganate under controlled conditions.

-

Deprotection: The protecting group at the 3β-hydroxyl position would be removed by hydrolysis, typically under basic conditions (e.g., with sodium hydroxide in methanol), to yield the final product, this compound.

Purification at each step would likely be carried out using column chromatography.

Metabolic Pathway

This compound is a metabolite of DHEA. The biosynthesis of DHEA from cholesterol is a multi-step enzymatic process occurring in the adrenal glands, gonads, and brain.[2] The conversion of DHEA to other steroids is a key part of the human metabolome.

The following diagram illustrates the position of this compound within the broader steroid biosynthesis pathway, originating from DHEA.

References

- 1. 3Beta-alkyl-androsterones as inhibitors of type 3 17beta-hydroxysteroid dehydrogenase: inhibitory potency in intact cells, selectivity towards isoforms 1, 2, 5 and 7, binding affinity for steroid receptors, and proliferative/antiproliferative activities on AR+ and ER+ cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview of dehydroepiandrosterone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Etienic Acid: A Versatile Synthon for the Synthesis of Steroid Oligoesters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Etienic acid (3β-hydroxyandrost-5-ene-17β-carboxylic acid), a readily accessible steroid derivative, has emerged as a valuable and versatile synthon in the construction of novel biomaterials. Its bifunctional nature, possessing a hydroxyl group at the C3 position and a carboxylic acid at the C17 position, allows for its use as a monomer in the synthesis of steroid-based oligoesters. These oligomers, featuring a rigid steroid backbone connected by flexible ester linkages, exhibit unique physicochemical properties, including the ability to form gels. This technical guide provides a comprehensive overview of the synthesis of steroid oligoesters from this compound, detailing the experimental protocols, presenting key quantitative data, and exploring potential applications in drug delivery systems.

Introduction

The steroid nucleus is a privileged scaffold in medicinal chemistry and materials science due to its rigid, well-defined three-dimensional structure. The incorporation of steroid units into oligomeric and polymeric chains can impart unique self-assembly properties, leading to the formation of supramolecular structures such as gels, nanoparticles, and films. This compound, derived from abundant natural steroids, serves as an ideal building block for the synthesis of such materials. The ester linkages in the resulting oligoesters offer a balance of stability and potential biodegradability, making them attractive for biomedical applications.

This guide focuses on the synthesis of linear oligoesters of this compound, highlighting a convergent "2+2" synthetic strategy. This approach involves the preparation of protected monomeric and dimeric fragments of this compound, followed by their coupling to construct a tetrameric oligoester. The use of orthogonal protecting groups is crucial for the selective deprotection and elongation of the oligomer chain.

Synthesis of this compound Synthon

The primary synthon, 3β-acetoxythis compound, can be prepared from pregnenolone acetate. The following protocol is adapted from a reliable Organic Syntheses procedure.

Experimental Protocol: Synthesis of 3β-Acetoxythis compound

Materials:

-

Pregnenolone acetate

-

Sodium hydroxide

-

Bromine

-

Dioxane

-

Sodium sulfite

-

Hydrochloric acid

-

Pyridine

-

Acetic anhydride

Procedure:

-

Hypobromite Solution Preparation: A solution of sodium hydroxide in water is cooled to -5°C. Bromine is added dropwise while maintaining the temperature below 0°C. The resulting solution is diluted with cold dioxane.

-

Oxidation: Pregnenolone acetate is dissolved in dioxane and cooled to 8°C. The freshly prepared cold hypobromite solution is added in a steady stream, keeping the reaction temperature below 10°C. The mixture is stirred for 3 hours.

-

Work-up: Excess sodium hypobromite is quenched by the addition of a sodium sulfite solution. The mixture is acidified with hydrochloric acid and heated to boiling to dissolve the precipitate.

-

Crystallization and Acetylation: Upon cooling, 3β-hydroxythis compound crystallizes. The collected acid is then dissolved in pyridine, and acetic anhydride is added to acetylate the 3β-hydroxyl group.

-

Isolation: The resulting 3β-acetoxythis compound is isolated by precipitation, filtration, and washing. Recrystallization from glacial acetic acid yields the pure product.

Synthesis of a Tetrameric Steroid Oligoester

The synthesis of a linear tetrameric oligoester of this compound is achieved through a convergent "2+2" strategy. This involves the preparation of two key dimer fragments, which are then coupled. Orthogonal protecting groups, specifically O-nitrates for the 3β-hydroxyl group and 2-(trimethylsilyl)ethyl (TMSE) esters for the 17β-carboxylic acid, are employed to allow for selective deprotection.[1]

Overall Synthetic Workflow

References

An In-depth Technical Guide to the Initial Evaluation of Etienic Acid and Related Compounds in Metabolic Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "Etienic acid" is a general chemical name for a C20 steroid acid and can refer to several different isomers. Initial literature searches reveal ambiguity, with the term often being confused with "Tienilic acid" due to phonetic similarity. This guide will address the metabolic studies of the most relevant and scientifically documented compound under the "etianic acid" steroid structure: 3α-hydroxy-5β-etianic acid . Furthermore, to provide a comprehensive resource and clarify potential confusion, this document will also provide a detailed evaluation of Tienilic acid (Ticrynafen) , a compound frequently mistaken for this compound in search results and known for its significant metabolic and toxicological profile.

Part 1: 3α-hydroxy-5β-etianic acid

Introduction

3α-hydroxy-5β-etianic acid is a naturally occurring short-chain C20 bile acid. Such short-chain bile acids have been identified in normal human meconium and in the sera of patients with cholestasis, suggesting a role in bile secretion and hepatic metabolism[1]. The following sections detail the initial metabolic evaluation of this specific etianic acid.

Data Presentation: Metabolic Fate in Rats

The primary study on the metabolism of 3α-hydroxy-5β-etianic acid was conducted in adult rats with external biliary fistulas, providing quantitative data on its excretion and distribution following intravenous administration[1][2].

| Parameter | Mean Value (± SD) | Time Frame |

| Recovery in Bile | ||

| Total Recovery | 85.5% (± 1.2%) | 20 hours |

| Recovery in First Hour | 71.5% (± 1.3%) | 1 hour |

| Distribution & Other Excretion | ||

| Estimated Body Water Distribution | 11.9% (± 1.6%) | N/A |

| Recovery in Urine (as organic matter) | 0.6% (± 0.2%) | 20 hours |

| Physiological Effect | ||

| Increase in Bile Flow (over basal) | 58.9% (± 7.1%) | Within 20 minutes |

Data sourced from studies on rats administered with [3-³H]-3α-hydroxy-5β-etianic acid[1][2].

Experimental Protocols

1.3.1 In-vivo Metabolism and Biliary Secretion Study in Rats

This protocol is based on the methodology described in the study of the hepatic metabolism of 3α-hydroxy-5β-etianic acid[1][2].

-

Animal Model: Adult male rats prepared with an external biliary fistula to allow for bile collection.

-

Test Article Preparation: [3-³H]-3α-hydroxy-5β-etianic acid is synthesized and prepared for intravenous administration.

-

Administration: The radiolabeled etianic acid is administered intravenously to the prepared rats.

-

Sample Collection: Bile is collected continuously. Urine is also collected over a 20-hour period.

-

Analysis of Radiolabel Distribution:

-

An aliquot of the collected bile is analyzed for radioactivity to determine the percentage of the administered dose recovered.

-

Urine samples are analyzed for radioactivity to quantify urinary excretion.

-

-

Metabolite Identification:

-

The radiolabeled material in the bile is analyzed by thin-layer chromatography (TLC).

-

The conjugate is hydrolyzed using β-glucuronidase.

-

The resulting free steroid is co-chromatographed with authentic 3α-hydroxy-5β-etianic acid.

-

For definitive identification, the steroid moiety is purified, derivatized, and analyzed by gas chromatography-mass spectrometry (GC-MS).

-

-

Conjugate Characterization: The nature of the conjugate is further confirmed by TLC and a 3α-hydroxysteroid dehydrogenase assay before and after β-glucuronidase hydrolysis, which indicated that the steroid was secreted as a 3-O-beta-glucuronide[1].

Visualization of Pathways and Workflows

1.4.1 Experimental Workflow for 3α-hydroxy-5β-etianic acid Metabolism Study

References

- 1. Hepatic metabolism of 3 alpha-hydroxy-5 beta-etianic acid (3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid) in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hepatic metabolism of 3 alpha-hydroxy-5 beta-etianic acid (3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid) in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Etienic Acid in In-Vitro Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in-vitro evaluation of Etienic Acid (3β-hydroxyandrost-5-ene-17β-carboxylic acid), a steroid precursor. The primary focus is on assessing its potential to modulate steroid hormone biosynthesis using the established H295R steroidogenesis assay. Additionally, protocols for preliminary cytotoxicity assessment and evaluation of androgenic/estrogenic activity are included to provide a more complete in-vitro pharmacological profile.

Introduction to this compound

This compound, chemically known as 3β-hydroxyandrost-5-ene-17β-carboxylic acid, is a C20 steroid and a derivative of dehydroepiandrosterone (DHEA). As a steroid precursor, its primary biological significance in in-vitro assays lies in its potential to be metabolized into active steroid hormones or to interfere with the enzymatic pathways of steroidogenesis. Therefore, the principal in-vitro application is to investigate its influence on the production of key steroid hormones such as testosterone and estradiol.

Core In-Vitro Assay: H295R Steroidogenesis Assay (OECD TG 456)

The H295R steroidogenesis assay is the gold-standard in-vitro method for identifying substances that can interfere with the production of steroid hormones.[1][2][3][4][5] The human H295R adrenocarcinoma cell line is utilized as it expresses all the key enzymes necessary for steroidogenesis.[2][5]

Principle of the Assay

H295R cells are exposed to various concentrations of this compound. Following the exposure period, the cell culture medium is collected, and the concentrations of key steroid hormones, primarily 17β-estradiol (E2) and testosterone (T), are quantified. A concurrent cell viability assay is performed to ensure that the observed effects on hormone production are not a result of cytotoxicity.

Experimental Protocol: H295R Steroidogenesis Assay

Materials:

-

H295R human adrenocarcinoma cell line

-

DMEM/F12 medium supplemented with bovine serum and other growth factors

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Positive controls: e.g., Forskolin (inducer), Prochloraz (inhibitor)

-

Solvent control (e.g., DMSO)

-

24-well cell culture plates

-

Hormone quantification kits (e.g., ELISA kits for testosterone and 17β-estradiol) or LC-MS/MS

-

Cell viability assay kit (e.g., MTT, MTS, or neutral red uptake)

Procedure:

-

Cell Seeding: Seed H295R cells in 24-well plates at a density that allows them to reach 80-90% confluency at the time of chemical exposure. Culture the cells for 24 hours to allow for attachment and acclimation.[4]

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock solution, prepare serial dilutions in the culture medium to achieve the desired final concentrations. The final solvent concentration in the medium should be kept constant across all wells and should not exceed a level that causes toxicity (typically ≤ 0.1%).

-

Exposure: After the 24-hour acclimation period, remove the existing medium and replace it with the medium containing the various concentrations of this compound, positive controls, and the solvent control. Each concentration should be tested in at least triplicate.[4]

-

Incubation: Incubate the plates for 48 hours.[4]

-

Harvesting: After the incubation period, carefully collect the cell culture medium from each well for hormone analysis. Store the medium at -20°C or below until analysis.

-

Cell Viability Assessment: Immediately after harvesting the medium, perform a cell viability assay on the remaining cells in the plate.

-

Hormone Quantification: Measure the concentrations of testosterone and 17β-estradiol in the collected medium using appropriate methods like ELISA or LC-MS/MS.[4]

-

Data Analysis: Normalize the hormone concentrations to the solvent control. Express the results as fold change relative to the solvent control.[4] Analyze the data for statistically significant changes in hormone production at non-cytotoxic concentrations of this compound.

Data Presentation: H295R Steroidogenesis Assay

| Parameter | Typical Range/Value |

| Cell Line | H295R |

| Seeding Density | Cell line dependent, aim for 80-90% confluency |

| Plate Format | 24-well |

| Acclimation Time | 24 hours |

| This compound Concentrations | 7 concentrations in a log or semi-log series (e.g., 0.01 µM to 100 µM) |

| Exposure Duration | 48 hours |

| Replicates | Minimum of 3 |

| Primary Endpoints | Testosterone and 17β-Estradiol levels |

| Secondary Endpoint | Cell Viability |

Preliminary Assay: Cytotoxicity Assessment

Prior to conducting functional assays, it is crucial to determine the cytotoxic potential of this compound on the selected cell line(s). This ensures that the concentrations used in subsequent experiments are non-lethal and that observed effects are not due to cell death.

Experimental Protocol: MTT Assay

Materials:

-

Target cell line (e.g., H295R, or other relevant cell lines)

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

-

Treatment: Expose the cells to a range of concentrations of this compound for a duration relevant to the planned functional assays (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the solvent control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Cytotoxicity Data

| Cell Line | Exposure Time (hours) | IC50 (µM) |

| H295R | 48 | TBD |

| Other | TBD | TBD |

| *TBD: To be determined experimentally. |

Supplementary Assays: Androgen and Estrogen Receptor Activity

As this compound is a steroid precursor, it or its metabolites could potentially interact with androgen receptors (AR) and estrogen receptors (ER). Reporter gene assays are a common method to assess this.

Experimental Protocol: Androgen/Estrogen Receptor Transactivation Assay

Materials:

-

A suitable host cell line (e.g., COS-7, T47D) that does not endogenously express the receptor of interest.[6]

-

Expression vector for the human androgen or estrogen receptor.[6]

-

Reporter vector containing a hormone response element linked to a reporter gene (e.g., luciferase).[6]

-

Transfection reagent.

-

This compound.

-

Positive controls (e.g., Dihydrotestosterone for AR, 17β-estradiol for ER).

-

Antagonist controls (e.g., Flutamide for AR, Fulvestrant for ER).

-

Luciferase assay system.

Procedure:

-

Transfection: Co-transfect the host cells with the receptor expression vector and the reporter vector.[6]

-

Treatment: After transfection and recovery, treat the cells with various concentrations of this compound, as well as positive and negative controls.

-

Incubation: Incubate for 24-48 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a control for transfection efficiency (e.g., co-transfected β-galactosidase). Determine if this compound acts as an agonist (increases reporter activity) or an antagonist (inhibits the effect of the positive control).

Visualizations: Pathways and Workflows

Signaling Pathway: Simplified Steroidogenesis Pathway

Caption: Simplified overview of the steroidogenesis pathway highlighting key hormones.

Experimental Workflow: H295R Steroidogenesis Assay

Caption: Step-by-step workflow for the H295R steroidogenesis assay.

References

- 1. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. croplifeeurope.eu [croplifeeurope.eu]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Sensitive in vitro test systems to determine androgenic/antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Ethacrynic Acid in a Renal Function Studies

References

- 1. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. picmonic.com [picmonic.com]

- 3. apexbt.com [apexbt.com]

- 4. Ethacrynic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ethacrynic Acid Tablets, USP [dailymed.nlm.nih.gov]

- 6. The effect of ethacrynic acid, bumetanide, frusemide, spironolactone and ADH on electrolyte excretion in ponies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative study of the effects of furosemide, ethacrynic acid and bumetanide on the lithium clearance and diluting segment reabsorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethacrynic acid, a loop diuretic, suppresses epithelial-mesenchymal transition of A549 lung cancer cells via blocking of NDP-induced WNT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Wnt signaling in kidney development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting the Wnt/β-Catenin Signaling Pathway as a Potential Therapeutic Strategy in Renal Tubulointerstitial Fibrosis [frontiersin.org]

- 11. The Role of Wnt Signalling in Chronic Kidney Disease (CKD) [mdpi.com]

- 12. Tienilic acid in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tienilic acid: pharmacokinetics, salicylate interaction and creatinine secretion studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Renal handling of urate: application to the action of tienilic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Dissolution and Use of Ethacrynic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethacrynic acid (CAS No: 58-54-8), also known as etacrynic acid, is a potent loop diuretic that has garnered significant interest in experimental research beyond its clinical applications.[1][2] Its mechanisms of action include the inhibition of the Na-K-2Cl (NKCC) cotransporter, Glutathione S-transferase (GST), and the Wnt/β-catenin signaling pathway.[2][3][4][5] These properties make it a valuable tool for studying ion transport, cancer cell metabolism, and developmental pathways. Proper dissolution and preparation of ethacrynic acid are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols and solubility data to guide researchers in preparing ethacrynic acid solutions for experimental use.

Chemical and Physical Properties

Ethacrynic acid is a white to beige crystalline solid.[6][7] Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-[2,3-dichloro-4-(2-methylidenebutanoyl)phenoxy]acetic acid | [1] |

| Synonyms | Etacrynic acid, Edecrin, MK-595 | [1][7][8] |

| Molecular Formula | C₁₃H₁₂Cl₂O₄ | [1][7] |

| Molecular Weight | 303.14 g/mol | [1][2][7] |

| Appearance | White to beige crystalline solid | [6][7] |

| pKa | 3.50 | [6][7] |

| Storage | Store at -20°C | [7][8] |

Solubility Data

Ethacrynic acid is practically insoluble in water but is soluble in several organic solvents.[6][9] The following table summarizes its solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.[10]

| Solvent | Solubility | Reference |

| DMSO | ~20-30 mg/mL | [6][7][8] |

| 61 mg/mL | [10] | |

| 100 mg/mL | [5] | |

| Ethanol | ~30 mg/mL | [8] |

| Dimethylformamide (DMF) | ~30 mg/mL | [8] |

| Aqueous Buffer (PBS, pH 7.2) | Sparingly soluble | [8] |

| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 mg/mL | [8] |

Experimental Protocols

Safety Precautions: Ethacrynic acid should be handled as a hazardous material. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the powder in a chemical fume hood to avoid inhalation.

Protocol 1: Preparation of High-Concentration Stock Solution in Organic Solvent

This protocol describes the preparation of a concentrated stock solution of ethacrynic acid in an organic solvent such as DMSO or ethanol. These stock solutions can be stored at -20°C for future use.

Materials:

-

Ethacrynic acid powder

-

Anhydrous Dimethyl sulfoxide (DMSO) or Ethanol

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Methodology:

-

Equilibrate the ethacrynic acid vial to room temperature before opening.

-

In a chemical fume hood, weigh the desired amount of ethacrynic acid powder and place it into a sterile vial.

-

Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired concentration (e.g., for a 30 mg/mL stock, add 1 mL of solvent to 30 mg of powder).

-

Vortex or gently warm the solution (if necessary) until the solid is completely dissolved. The solution should be clear.[6][7]

-

Purge the vial with an inert gas (e.g., nitrogen or argon) to minimize degradation, although this is optional for short-term storage.[8]

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The solid compound is stable for at least four years at this temperature.[8]

Protocol 2: Preparation of Working Solution in Aqueous Media

Ethacrynic acid is sparingly soluble in aqueous buffers.[8] This protocol utilizes a two-step method to prepare a working solution for cell culture or other aqueous-based assays.

Materials:

-

High-concentration stock solution of ethacrynic acid in Ethanol (from Protocol 1)

-

Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM), pre-warmed to 37°C

-

Sterile conical tubes or flasks

Methodology:

-

Thaw an aliquot of the ethanol-based ethacrynic acid stock solution.

-

Determine the final concentration and volume of the working solution needed.

-

In a sterile tube, add the required volume of pre-warmed aqueous buffer or cell culture medium.

-

While gently vortexing the buffer, slowly add the required volume of the ethacrynic acid stock solution dropwise. For example, to prepare a 100 µM working solution from a 100 mM stock, you would perform a 1:1000 dilution.

-

Ensure the final concentration of the organic solvent is low enough to not affect the experimental system (typically ≤ 0.5%).

-

Important: Use the aqueous working solution immediately. It is not recommended to store aqueous solutions of ethacrynic acid for more than one day due to limited stability.[8]

Visualizations

Experimental Workflow Diagram

References

- 1. Ethacrynic Acid | C13H12Cl2O4 | CID 3278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Etacrynic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. oncotarget.com [oncotarget.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ethacrynic acid CAS#: 58-54-8 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Ethacrynic acid | 58-54-8 [chemicalbook.com]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Etienic Acid Dosage in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Note: Publicly available data on the specific dosage of Etienic acid (also known as 5β-androstane-17β-carboxylic acid) in various animal models is limited. The following application notes and protocols are based on available literature for a closely related analogue, 3α-hydroxy-5β-etianic acid, and general principles of preclinical research involving steroid carboxylic acids. These guidelines are intended to serve as a foundational resource for researchers initiating studies with this compound. It is strongly recommended that initial dose-finding and toxicology studies be conducted to determine appropriate and safe dosage ranges for specific animal models and experimental endpoints.

Overview and Rationale

This compound is a steroid carboxylic acid, a class of compounds that includes bile acids and metabolites of corticosteroids.[1][2] Research into the effects of specific steroid carboxylic acids in animal models is crucial for understanding their physiological roles and therapeutic potential. The primary available data on a C20 bile acid analogue, 3α-hydroxy-5β-etianic acid, indicates rapid hepatic metabolism and biliary secretion in rats following intravenous administration.[1][3] This suggests that the liver is a key organ in the disposition of this compound.

Quantitative Data Summary

Due to the scarcity of comprehensive dose-response studies on this compound, a detailed quantitative data table for various animal models cannot be provided at this time. The following table summarizes the key pharmacokinetic findings from a study on 3α-hydroxy-5β-etianic acid in adult rats.

| Animal Model | Compound | Route of Administration | Dosage | Key Findings | Reference |

| Adult Rat | 3α-hydroxy-5β-etianic acid | Intravenous | Milligram quantities | - Rapid clearance from plasma. - 71.5 ± 1.3% of the administered dose recovered in bile within the first hour. - 85.5 ± 1.2% of the dose recovered in bile over 20 hours. - Induced an increase in bile flow (choleretic effect). - Primarily conjugated with glucuronic acid before biliary secretion. | [1] |

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic and initial toxicity studies of this compound in a rat model. These should be adapted based on specific research questions and institutional guidelines.

Protocol: Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound following intravenous administration in rats.

Materials:

-

This compound (or a suitable salt)

-

Vehicle for solubilization (e.g., saline, DMSO, cyclodextrin-based solution)

-

Adult male Sprague-Dawley or Wistar rats (250-300g)

-

Surgical instruments for bile duct cannulation

-

Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

-

Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

-

Bile collection vials

-

Analytical instrumentation for quantifying this compound and its metabolites (e.g., LC-MS/MS)

Procedure:

-

Animal Preparation:

-

Acclimatize rats to laboratory conditions for at least one week.

-

Fast rats overnight before the experiment with free access to water.

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Perform a midline laparotomy to expose the common bile duct.

-

Cannulate the common bile duct with appropriate tubing for bile collection.

-

Cannulate the jugular vein for intravenous administration of the test compound.

-

-

Compound Administration:

-

Prepare a sterile solution of this compound in the chosen vehicle. The concentration should be determined based on preliminary dose-ranging studies.

-

Administer a single bolus intravenous injection of the this compound solution via the jugular vein cannula. "Milligram quantities" have been previously used for a related compound.[1]

-

-

Sample Collection:

-

Collect bile continuously into pre-weighed vials at specified time intervals (e.g., 0-15 min, 15-30 min, 30-60 min, and then hourly for up to 20 hours).

-

Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose).

-

Process blood samples to separate plasma and store at -80°C until analysis.

-

At the end of the collection period, euthanize the animal according to approved protocols.

-

-

Sample Analysis:

-

Quantify the concentration of this compound and its potential metabolites in plasma and bile samples using a validated analytical method such as LC-MS/MS.

-

Analyze the data to determine key pharmacokinetic parameters including clearance, volume of distribution, and elimination half-life.

-

Protocol: Acute Toxicity Study of this compound in Rodents

Objective: To determine the median lethal dose (LD50) and observe signs of acute toxicity of this compound.

Materials:

-

This compound

-

Vehicle for administration (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Mice or rats (specific strain, age, and sex to be documented)

-

Oral gavage needles

-

Observation cages

-

Standard laboratory equipment for clinical observations and necropsy.

Procedure:

-

Dose Selection:

-

Based on available literature and in silico predictions, select a range of doses. A geometric progression of doses is often used.

-

-

Animal Dosing:

-

Divide animals into groups (e.g., 5 males and 5 females per group).

-

Administer a single dose of this compound via the intended clinical route (e.g., oral gavage). One group should receive the vehicle alone (control).

-

-

Clinical Observations:

-

Observe animals continuously for the first few hours post-dosing and then periodically for up to 14 days.

-

Record any signs of toxicity, including changes in behavior, appearance, and physiological functions.

-

Record body weights before dosing and at regular intervals throughout the study.

-

-

Endpoint:

-

Record mortality in each group.

-

At the end of the 14-day observation period, euthanize all surviving animals.

-

Perform a gross necropsy on all animals (those that died during the study and those euthanized at the end) to identify any target organs of toxicity.

-

-

Data Analysis:

-

Calculate the LD50 value using appropriate statistical methods (e.g., probit analysis).

-

Visualizations

The following diagrams illustrate a potential signaling pathway influenced by this compound and a general workflow for its investigation in animal models.

References

- 1. Hepatic metabolism of 3 alpha-hydroxy-5 beta-etianic acid (3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid) in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorfrancis.com [taylorfrancis.com]

- 3. Hepatic metabolism of 3 alpha-hydroxy-5 beta-etianic acid (3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid) in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Etienic Acid in Targeted Drug Delivery Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the prospective use of Etienic acid as a versatile scaffold in the development of targeted drug delivery systems. Leveraging its inherent steroid structure, this compound offers a unique platform for creating drug conjugates and nanoparticle formulations with potential applications in oncology and other therapeutic areas. The protocols outlined below are based on established bioconjugation and nanoparticle fabrication techniques, adapted for the specific chemical properties of this compound.

Introduction to this compound in Drug Delivery

This compound (3β-hydroxyandrost-5-ene-17β-carboxylic acid) is a steroid derivative possessing a rigid steroidal backbone, a carboxylic acid group at the C-17 position, and a hydroxyl group at the C-3 position. The rigid framework of steroid molecules is known to facilitate penetration of cell membranes.[1] This inherent property makes this compound an attractive candidate for use as a hydrophobic core or linker in drug delivery systems. The carboxylic acid and hydroxyl groups provide reactive handles for covalent conjugation to therapeutic agents, targeting ligands, or polymers.

The conjugation of bioactive molecules to a steroid scaffold can enhance lipophilicity, improve stability, and facilitate target specificity.[2] By utilizing this compound, researchers can potentially develop novel drug-steroid conjugates that can be formulated into advanced drug delivery platforms, such as polymeric nanoparticles, to improve the therapeutic index of potent drugs. These formulations can be designed for passive targeting via the enhanced permeability and retention (EPR) effect in tumors or for active targeting by attaching specific ligands.

Quantitative Data Summary

The following tables present illustrative data for a hypothetical this compound-Doxorubicin (EA-DOX) conjugate formulated into Poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This data is provided for comparative purposes to guide formulation development.

Table 1: Physicochemical Properties of EA-DOX PLGA Nanoparticle Formulations

| Formulation ID | Polymer:Drug Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |

| EA-DOX-NP-01 | 10:1 | 185.2 ± 5.6 | 0.15 ± 0.02 | -25.8 ± 1.5 | 85.3 ± 4.1 | 7.8 ± 0.4 |

| EA-DOX-NP-02 | 20:1 | 210.7 ± 7.2 | 0.12 ± 0.03 | -28.4 ± 2.1 | 92.1 ± 3.5 | 4.4 ± 0.2 |

| EA-DOX-NP-03 | 30:1 | 225.4 ± 6.8 | 0.11 ± 0.01 | -30.1 ± 1.8 | 95.6 ± 2.8 | 3.1 ± 0.1 |

Table 2: In Vitro Drug Release Profile of EA-DOX-NP-02

| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.0 (%) |

| 1 | 5.2 ± 0.8 | 9.8 ± 1.1 |

| 6 | 12.6 ± 1.5 | 25.4 ± 2.3 |

| 12 | 20.1 ± 2.1 | 42.7 ± 3.5 |

| 24 | 35.8 ± 3.4 | 68.9 ± 4.2 |

| 48 | 55.3 ± 4.6 | 85.1 ± 5.0 |

| 72 | 68.9 ± 5.1 | 94.2 ± 4.8 |

Table 3: Hypothetical Pharmacokinetic Parameters of EA-DOX Conjugate

| Parameter | Free Doxorubicin | EA-DOX Nanoparticles |

| Cmax (µg/mL) | 5.8 | 2.1 |

| Tmax (h) | 0.5 | 4.0 |

| AUC (µg·h/mL) | 12.3 | 45.7 |

| Half-life (t½) (h) | 2.5 | 18.6 |

| Clearance (mL/h) | 81.3 | 21.9 |

Experimental Protocols

This protocol describes the activation of the carboxylic acid group of this compound using EDC and Sulfo-NHS, followed by conjugation to the primary amine of Doxorubicin.

Materials:

-

This compound

-

Doxorubicin Hydrochloride

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysulfosuccinimide (Sulfo-NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Activation Buffer: 0.1 M MES, pH 6.0

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

-

Dialysis membrane (MWCO 1 kDa)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (LC-MS)

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1.2 molar equivalents) in a minimal amount of anhydrous DMF.

-

In a separate vial, dissolve EDC (1.5 molar equivalents) and Sulfo-NHS (1.8 molar equivalents) in Activation Buffer.

-

Add the EDC/Sulfo-NHS solution to the this compound solution and stir at room temperature for 30 minutes to form the NHS-activated this compound.

-

-

Conjugation to Doxorubicin:

-

Dissolve Doxorubicin Hydrochloride (1 molar equivalent) in Reaction Buffer. Add TEA (2.5 molar equivalents) to deprotonate the amine group.

-

Add the activated this compound solution dropwise to the Doxorubicin solution with constant stirring.

-

Allow the reaction to proceed for 4 hours at room temperature, protected from light.

-

-

Purification:

-

Transfer the reaction mixture to a dialysis membrane and dialyze against deionized water for 48 hours with frequent water changes to remove unreacted starting materials and byproducts.

-

Lyophilize the dialyzed solution to obtain the crude EA-DOX conjugate as a reddish powder.

-

-

Characterization:

-

Purify the crude product using preparative HPLC.

-

Confirm the identity and purity of the EA-DOX conjugate by LC-MS analysis.[3]

-

This protocol details the encapsulation of the hydrophobic EA-DOX conjugate into PLGA nanoparticles.

Materials:

-

EA-DOX conjugate

-

Poly(lactic-co-glycolic acid) (PLGA, 50:50)

-

Dichloromethane (DCM)

-

Poly(vinyl alcohol) (PVA) solution (2% w/v in water)

-

Deionized water

-

Probe sonicator

-